N-(4-fluorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine
Description
The exact mass of the compound this compound is 347.17977588 g/mol and the complexity rating of the compound is 452. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
(E)-1-(4-fluorophenyl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanimine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3/c23-21-10-8-18(9-11-21)16-24-26-14-12-25(13-15-26)17-20-6-3-5-19-4-1-2-7-22(19)20/h1-11,16H,12-15,17H2/b24-16+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVMKXVPKXHSOC-LFVJCYFKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)N=CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)/N=C/C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of tyrosinase (TYR). This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and related research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : C22H22FN3
- Molecular Weight : 363.43 g/mol
- CAS Number : 315225-03-7
This compound features a piperazine moiety, which is known for its diverse biological activities, including antipsychotic and anti-inflammatory effects. The presence of the 4-fluorobenzylidene group enhances its interaction with biological targets.
This compound primarily acts as a competitive inhibitor of tyrosinase, an enzyme critical in the biosynthesis of melanin. The inhibition of TYR can lead to reduced melanin production, making this compound a candidate for treating hyperpigmentation disorders.
Inhibition Studies
Recent studies have demonstrated that derivatives of 4-fluorobenzylpiperazine exhibit potent inhibitory effects against TYR from Agaricus bisporus. For instance, one derivative showed an IC50 value of 0.18 μM, significantly more effective than the reference compound kojic acid (IC50 = 17.76 μM) . This highlights the potential of the piperazine scaffold in designing effective TYR inhibitors.
Biological Activity and Efficacy
The biological activity of this compound has been evaluated in various experimental models:
- Antimelanogenic Effects : The compound has been shown to exert antimelanogenic effects on B16F10 melanoma cells without cytotoxicity, indicating a favorable safety profile .
- Docking Studies : Molecular docking studies suggest that the compound binds effectively to the active site of TYR, preventing substrate binding and thus inhibiting enzyme activity .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of derivatives related to this compound:
- Synthesis and Characterization : New compounds were synthesized by modifying the piperazine structure and evaluated for their inhibitory activities. Most derivatives showed low micromolar IC50 values, confirming their potential as effective TYR inhibitors .
- Comparative Analysis : A comparative analysis of various piperazine derivatives revealed that modifications to the aromatic tail significantly influenced inhibitory potency. For example, compounds with specific substitutions exhibited enhanced binding affinity to TYR .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
| Compound Name | Structure Characteristics | IC50 (μM) | Biological Activity |
|---|---|---|---|
| This compound | Piperazine with 4-fluoro and naphthyl groups | Not specified | Competitive inhibitor of TYR |
| [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone | Modified piperazine | 0.18 | Antimelanogenic, non-cytotoxic |
| Kojic Acid | Reference inhibitor | 17.76 | Standard for comparison |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(4-fluorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine, and how can reaction conditions be controlled to improve yield and purity?
- Methodological Answer : The synthesis typically involves a condensation reaction between 4-(1-naphthylmethyl)-1-piperazineamine and 4-fluorobenzaldehyde under mild acidic conditions. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., ethanol or methanol) enhance reaction efficiency .
- Temperature control : Reactions are often conducted at 60–80°C to balance reaction rate and byproduct formation .
- Catalytic agents : Acid catalysts (e.g., acetic acid) improve imine bond formation.
Post-synthesis purification via column chromatography or recrystallization is critical for achieving >90% purity. Yield optimization requires iterative adjustments to molar ratios and reaction time .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer :
- NMR spectroscopy : 1H and 13C NMR confirm the presence of the fluorobenzylidene Schiff base (δ 8.3–8.5 ppm for imine protons) and naphthylmethyl groups (δ 7.2–7.9 ppm for aromatic protons) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles (e.g., C=N bond at ~1.28 Å) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (theoretical: ~405.9 g/mol) .
Q. How does the compound’s lipophilicity influence its bioavailability, and what formulation strategies address solubility limitations?
- Methodological Answer :
- LogP calculation : Computational tools (e.g., DFT) predict logP ~3.5, indicating moderate lipophilicity due to the naphthyl and fluorophenyl groups .
- Solubility enhancement : Co-solvents (e.g., PEG 400) or nanoemulsion formulations improve aqueous solubility for in vitro assays .
Advanced Research Questions
Q. What computational strategies predict the compound’s binding affinity to neurotransmitter receptors (e.g., serotonin/dopamine receptors)?
- Methodological Answer :
- Molecular docking : Software like AutoDock Vina simulates interactions with 5-HT2A or D2 receptors. The naphthylmethyl group may occupy hydrophobic pockets, while the fluorobenzylidene moiety engages in π-π stacking .
- MD simulations : GROMACS assesses binding stability over 100-ns trajectories, analyzing RMSD (<2.0 Å indicates stable binding) .
Experimental validation via radioligand displacement assays (e.g., Ki values vs. ketanserin for 5-HT2A) is recommended .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
- Methodological Answer :
- Substituent variation : Replace the 4-fluorophenyl group with electron-withdrawing groups (e.g., -NO2) to test effects on receptor affinity .
- Piperazine ring modification : Introducing methyl groups at the 2-position alters conformational flexibility and binding kinetics .
- Bioisosteric replacement : Substitute naphthyl with indole to evaluate solubility-bioactivity trade-offs .
Q. What experimental and computational methods resolve contradictions in reported biological activity data?
- Methodological Answer :
- Dose-response curves : EC50/IC50 comparisons across cell lines (e.g., SH-SY5Y vs. HEK293) identify cell-type-specific effects .
- Meta-analysis : Cross-reference PubChem BioAssay data (AID 743255) with in-house results to validate target engagement .
- QSAR modeling : Partial least squares regression correlates molecular descriptors (e.g., polar surface area) with activity discrepancies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
